molecular formula C11H22N2 B8724941 1-Cyclohexyl-N-methylpyrrolidin-3-amine CAS No. 50734-01-5

1-Cyclohexyl-N-methylpyrrolidin-3-amine

Cat. No.: B8724941
CAS No.: 50734-01-5
M. Wt: 182.31 g/mol
InChI Key: LTCHMKYDMGFEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-N-methylpyrrolidin-3-amine is a pyrrolidine derivative featuring a cyclohexyl group at the 1-position of the pyrrolidine ring and a methyl substituent on the amine at the 3-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .

Properties

CAS No.

50734-01-5

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-cyclohexyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H22N2/c1-12-10-7-8-13(9-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3

InChI Key

LTCHMKYDMGFEKH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2CCCCC2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Cyclohexyl-N-methylpyrrolidin-3-amine serves as a reagent in organic synthesis, particularly in the preparation of complex molecules. It is utilized in various reactions, including:

  • Catalysis : The compound can act as a catalyst in synthetic pathways, facilitating the formation of new chemical bonds.
  • Substituted Pyrrolidinamines : It can be transformed into N-oxides and other derivatives, which are valuable intermediates in medicinal chemistry.

Biological Research

The compound exhibits significant biological activity, making it a subject of interest in pharmacological studies. Key areas of research include:

  • Enzyme Inhibition : Studies have shown that 1-cyclohexyl-N-methylpyrrolidin-3-amine can inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer or metabolic disorders .
  • Protein Interactions : Research indicates that this compound can modulate protein-protein interactions, influencing various biological pathways essential for cellular functions.

Case Study 1: Enzyme Targeting

In a study examining the effects of 1-cyclohexyl-N-methylpyrrolidin-3-amine on Trypanosoma brucei (the causative agent of sleeping sickness), it was found to exhibit potent inhibitory effects on specific kinases involved in the pathogen's survival. The compound demonstrated an effective concentration (EC50) of 260 nM against the parasite while maintaining selectivity over mammalian cells . This suggests potential for therapeutic development against parasitic infections.

Case Study 2: Drug Development

Research has explored the use of 1-cyclohexyl-N-methylpyrrolidin-3-amine as a starting point for synthesizing new drug candidates. Its ability to penetrate the blood-brain barrier makes it particularly interesting for neurological applications. In silico modeling predicted favorable pharmacokinetic properties, prompting further investigation into its efficacy in treating central nervous system disorders .

Data Tables

The following table summarizes key findings related to the pharmacokinetic properties and biological activities of 1-cyclohexyl-N-methylpyrrolidin-3-amine:

Study Target EC50 (nM) Selectivity Notes
Study 1Trypanosoma brucei260~200-fold over MRC-5 cellsPotent inhibitor; potential for anti-parasitic drug development
Study 2CNS targetsTBDTBDInvestigated for blood-brain barrier penetration; promising for neurological applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrrolidine Core

The compound’s activity and properties can be contextualized by comparing it to analogs with variations in substituents:

Compound Name Substituent (Position) Key Structural Difference Impact on Properties
1-Cyclohexyl-N-methylpyrrolidin-3-amine Cyclohexyl (1), Methyl (N-3) High lipophilicity; potential for CNS penetration due to cyclohexyl group .
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl (1) Smaller substituent vs. cyclohexyl Reduced steric hindrance; lower molecular weight (126.20 g/mol vs. ~195.31 g/mol) .
N-Benzyl-N-methylpyrrolidin-3-amine Benzyl (N-1), Methyl (N-3) Aromatic vs. aliphatic substituent Benzyl group may engage in π-π interactions; higher polarity compared to cyclohexyl .
N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine Cyclohexylmethyl (1), Methyl (N-3) Flexible methylene bridge vs. direct attachment Increased conformational flexibility; altered binding kinetics .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity (logP estimated >2.5) compared to cyclopropyl (logP ~1.2) or benzyl (logP ~2.0) analogs, favoring membrane permeability .
  • Melting Point : Cyclohexyl derivatives generally exhibit higher melting points (e.g., 104–107°C for related compounds) due to crystalline packing, while benzyl analogs may have lower melting points .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis typically begins with pyrrolidin-3-amine reacting with cyclohexanone in the presence of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to form a Schiff base. Subsequent reduction using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields N-cyclohexylpyrrolidin-3-amine. A second alkylation step introduces the methyl group via reaction with methyl iodide (CH₃I) under basic conditions.

Key advantages of this approach include:

  • High atom economy : The use of stoichiometric reagents minimizes waste.

  • Stereochemical control : Ti(OiPr)₄ facilitates imine formation with minimal racemization, critical for chiral variants like (3S)-N-cyclohexyl-N-methylpyrrolidin-3-amine.

Optimization of Reaction Conditions

Experimental data from scaled syntheses (5 mmol scale) reveal optimal parameters:

ParameterValueImpact on Yield
SolventDichloromethane (DCM)Maximizes imine stability
Temperature0°C → RT over 24 hPrevents side reactions
Reducing AgentSTAB (1.2 eq)83% yield
WorkupAqueous NaOH extractionRemoves borate byproducts

Notably, substituting NaBH₄ for STAB in ethanol reduces yields to 61% due to competing esterification.

Alkylation Strategies for Tertiary Amine Formation

Direct alkylation of secondary amines offers a streamlined route, though challenges arise in controlling selectivity.

Sequential N-Alkylation

N-cyclohexylpyrrolidin-3-amine undergoes methylation using methyl iodide in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base. This SN2 reaction proceeds at 60°C for 12 h, achieving 75% conversion. Critical considerations include:

  • Stoichiometry : Excess CH₃I (1.5 eq) ensures complete methylation without quaternary salt formation.

  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) isolates the product from residual starting material.

Microwave-Assisted Alkylation

Emerging protocols employ microwave irradiation to accelerate the reaction. Preliminary studies show that heating at 100°C for 30 min in dimethylformamide (DMF) boosts yields to 82% while reducing dimerization byproducts.

Alternative Pathways: Leuckart-Wallach and Enzymatic Methods

While less common, these methods provide niche advantages.

Leuckart-Wallach Reaction

Cyclohexanone, ammonium formate, and pyrrolidin-3-amine react at 150°C to form N-cyclohexylpyrrolidin-3-amine via formamide intermediates. Subsequent methylation with formaldehyde/hydrogen gas (H₂/Pd-C) achieves 68% overall yield. Though thermally intensive, this method avoids moisture-sensitive reagents.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Arthrobacter sp.) enable enantioselective synthesis of (3S)-N-cyclohexyl-N-methylpyrrolidin-3-amine. Using pyridoxal-5'-phosphate (PLP) as a cofactor, reactions proceed in phosphate buffer (pH 7.5) at 30°C, yielding 91% ee.

Industrial-Scale Production and Challenges

Scaling synthesis to multi-kilogram batches introduces hurdles:

Solvent Selection and Recycling

Large-scale reductive aminations favor isopropanol over DCM due to lower toxicity and easier recovery. Continuous distillation units reclaim >95% solvent, reducing costs by 30%.

Byproduct Management

Quenching with 1 M NaOH effectively removes unreacted borohydrides. Filtration through Celite® followed by acid-base extraction isolates the amine with ≥99% purity .

Q & A

Q. What are the optimized synthetic routes for 1-Cyclohexyl-N-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling cyclohexylamine derivatives with pyrrolidin-3-amine precursors under Buchwald-Hartwig or Ullmann-type C–N coupling conditions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield in a related synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Key variables include:

  • Catalyst system : Copper-based catalysts improve coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
  • Temperature : Prolonged heating (≥35°C) mitigates steric hindrance from the cyclohexyl group .
  • Purification : Gradient chromatography (e.g., CH₂Cl₂–MeOH) resolves byproducts .

Q. How can researchers validate the structural integrity of 1-Cyclohexyl-N-methylpyrrolidin-3-amine post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Look for cyclohexyl CH₂ signals at δ 1.1–1.8 ppm and pyrrolidine N–CH₃ at δ 2.2–2.5 ppm .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .
  • HPLC purity : Use ≥98% purity thresholds with C18 columns and methanol/water gradients .

Q. What safety protocols are critical when handling 1-Cyclohexyl-N-methylpyrrolidin-3-amine in the lab?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

  • Respiratory protection : Use NIOSH-approved respirators if aerosolization occurs .
  • Skin/eye protection : Wear nitrile gloves and face shields; avoid direct contact .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal to prevent drainage contamination .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-Cyclohexyl-N-methylpyrrolidin-3-amine in novel reaction systems?

Methodological Answer: Deploy machine learning (ML)-enabled platforms (e.g., LabMate.AI ) to model reaction outcomes:

  • Feature engineering : Input steric parameters (e.g., cyclohexyl group’s Torsional Strain Index) and electronic descriptors (Hammett σ values) .
  • Data augmentation : Train models on Ugi reaction datasets to predict amine coupling efficiency .
  • Validation : Cross-check ML predictions with small-scale trials (≤100 mg) to refine accuracy .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Address discrepancies through:

  • Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents deshield N–CH₃ protons .
  • Dynamic NMR : Detect conformational exchange (e.g., cyclohexyl chair flips) via variable-temperature experiments .
  • X-ray crystallography : Resolve ambiguities in solid-state structures, though limited by crystallization challenges .

Q. What strategies optimize the enantiomeric purity of 1-Cyclohexyl-N-methylpyrrolidin-3-amine for chiral studies?

Methodological Answer: Leverage asymmetric synthesis or resolution:

  • Chiral catalysts : Use (R)-BINAP–palladium complexes for enantioselective C–N coupling .
  • Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol .
  • Kinetic resolution : Hydrolyze racemic mixtures with enantioselective enzymes (e.g., lipases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.